

An In-depth Technical Guide to 5-Methyl-6-nitro-1,3-benzodioxole

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Compound of Interest

Compound Name: 5-Methyl-6-nitrobenzo[d]
[1,3]dioxole

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For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the C₈H₇NO₄ benzodioxole derivative, 5-methyl-6-nitro-1,3-benzodioxole. This compound belongs to the benzodioxole class of molecules, which are of significant interest in medicinal chemistry due to their presence in various bioactive natural products and synthetic compounds.^[1] The introduction of a nitro group to the benzodioxole scaffold can significantly influence its electronic properties and biological activity, making it a valuable subject for research and drug development.^[2] This document details the physicochemical properties, a plausible synthetic route with experimental protocols, and an analysis of its potential biological activities based on related compounds.

Physicochemical Properties

A summary of the key physicochemical properties for 5-methyl-6-nitro-1,3-benzodioxole is presented below. These properties are computationally derived and provide essential information for handling, formulation, and theoretical modeling.^[3]

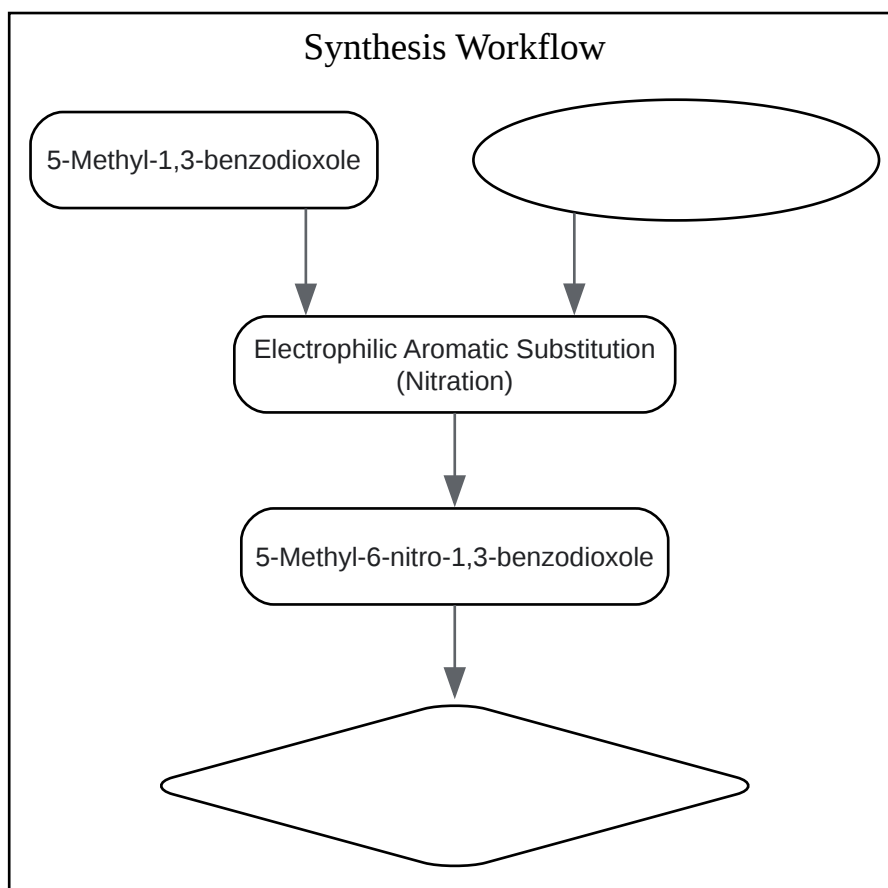
Property	Value
IUPAC Name	5-methyl-6-nitro-1,3-benzodioxole
Molecular Formula	C ₈ H ₇ NO ₄
Molecular Weight	181.15 g/mol
CAS Number	32996-27-3
Appearance	Expected to be a solid
XLogP3	1.9
Hydrogen Bond Donor Count	0
Hydrogen Bond Acceptor Count	4
Rotatable Bond Count	0
Exact Mass	181.037508 g/mol
Topological Polar Surface Area	64.3 Å ²

Synthesis

While a specific, peer-reviewed synthesis protocol for 5-methyl-6-nitro-1,3-benzodioxole is not readily available in the searched literature, a plausible and efficient synthetic route can be proposed based on established nitration methodologies for analogous benzodioxole derivatives. The most direct approach involves the electrophilic nitration of the precursor, 5-methyl-1,3-benzodioxole.

Proposed Synthetic Workflow

The synthesis of 5-methyl-6-nitro-1,3-benzodioxole can be logically achieved through the direct nitration of 5-methyl-1,3-benzodioxole. This workflow is based on similar, well-documented nitration reactions of benzodioxole and its derivatives.



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Caption: Proposed synthesis workflow for 5-methyl-6-nitro-1,3-benzodioxole.

Experimental Protocol: Nitration of 5-Methyl-1,3-benzodioxole

This protocol is adapted from established procedures for the nitration of similar benzodioxole compounds. Researchers should exercise caution and perform appropriate risk assessments before undertaking this synthesis.

Materials:

- 5-methyl-1,3-benzodioxole
- Concentrated nitric acid (70%)

- Concentrated sulfuric acid (98%)
- Glacial acetic acid
- Ice
- Distilled water
- Ethanol (for recrystallization)
- Standard laboratory glassware (round-bottom flask, dropping funnel, beaker, Buchner funnel)
- Magnetic stirrer and stir bar
- Ice bath

Procedure:

- **Preparation of the Nitrating Mixture:** In a separate flask, carefully add a stoichiometric equivalent of concentrated nitric acid to a cooled (0-5 °C) volume of concentrated sulfuric acid. This mixture should be prepared in an ice bath and allowed to cool before use.
- **Reaction Setup:** Dissolve 5-methyl-1,3-benzodioxole in a minimal amount of glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar. Cool the flask in an ice bath to maintain a temperature between 0-5 °C.
- **Nitration:** Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of 5-methyl-1,3-benzodioxole over a period of 30-60 minutes. It is crucial to maintain the reaction temperature below 10 °C to minimize the formation of by-products.
- **Reaction Monitoring:** After the addition is complete, allow the reaction to stir at room temperature for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** Once the reaction is complete, pour the reaction mixture slowly over crushed ice with constant stirring. The crude product should precipitate out of the solution.

- **Isolation and Purification:** Collect the solid precipitate by vacuum filtration using a Buchner funnel and wash thoroughly with cold distilled water to remove any residual acid. The crude product can then be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product, 5-methyl-6-nitro-1,3-benzodioxole.

Potential Biological Activities and Signaling Pathways

While specific biological data for 5-methyl-6-nitro-1,3-benzodioxole is not available in the reviewed literature, the broader class of benzodioxole and nitroaromatic compounds has been extensively studied, providing insights into its potential therapeutic applications.

Antimicrobial Activity

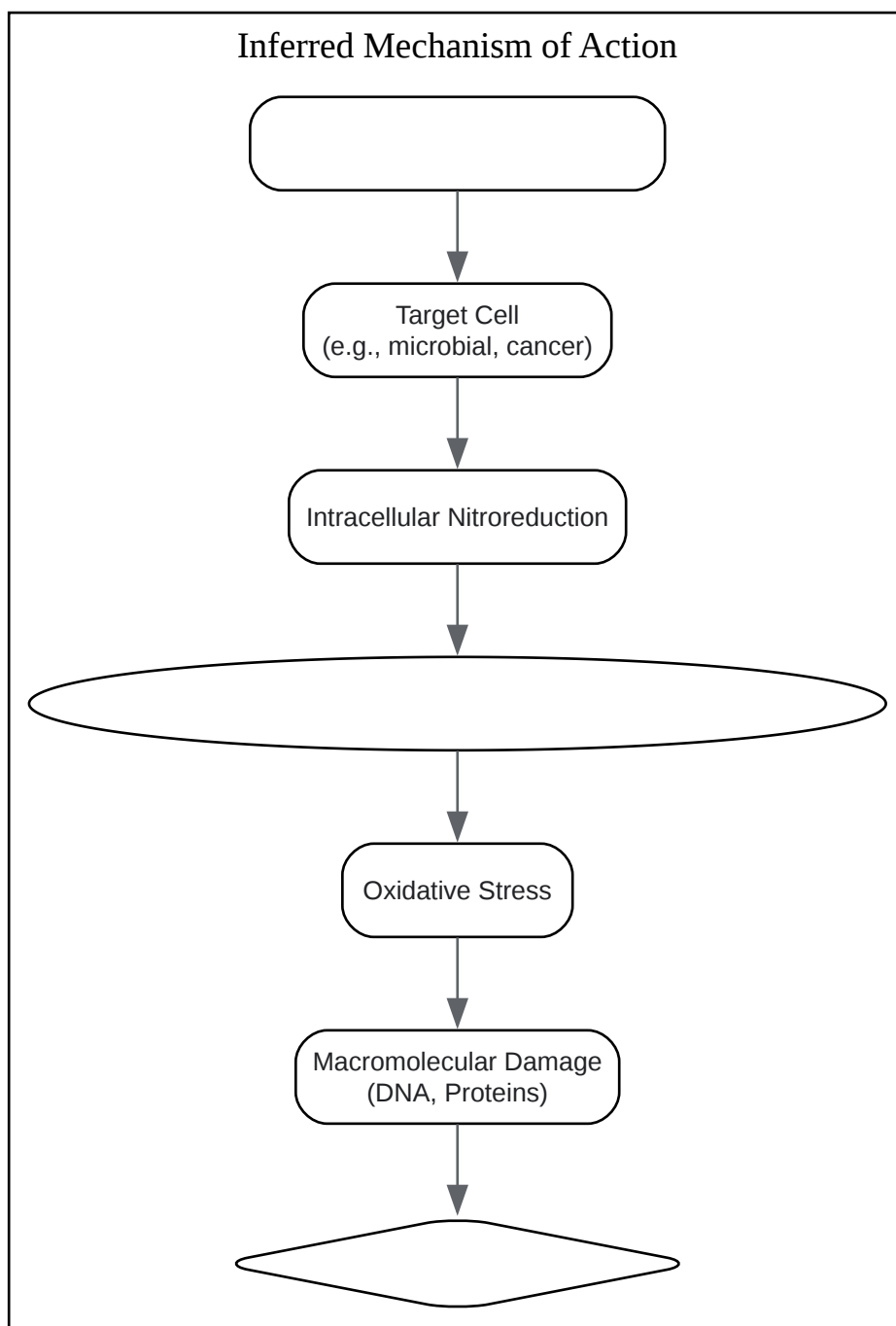
Nitroaromatic compounds are known to exhibit a wide range of antimicrobial activities.^[2] Their mechanism of action often involves the enzymatic reduction of the nitro group within microbial cells, leading to the formation of reactive nitrogen species. These radical species can induce oxidative stress, damage cellular macromolecules such as DNA and proteins, and ultimately lead to cell death. It is plausible that 5-methyl-6-nitro-1,3-benzodioxole could exhibit activity against various bacterial and fungal strains.

Anticancer Activity

Numerous benzodioxole derivatives have demonstrated significant anticancer properties.^{[4][5]} The proposed mechanism for some of these compounds involves the inhibition of critical cellular processes in cancer cells, such as tubulin polymerization or the function of enzymes like topoisomerase. The presence of the nitro group can enhance the cytotoxic potential of the molecule. The mechanism of action for nitro-containing anticancer drugs can involve their reduction to cytotoxic species under the hypoxic conditions often found in solid tumors.

Potential Signaling Pathway Involvement

Given the established activities of related compounds, a potential mechanism of action for 5-methyl-6-nitro-1,3-benzodioxole could involve the induction of oxidative stress and subsequent activation of apoptotic pathways in target cells.



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Caption: Inferred signaling pathway for the biological activity of 5-methyl-6-nitro-1,3-benzodioxole.

Conclusion and Future Directions

5-Methyl-6-nitro-1,3-benzodioxole is a compound of interest for further investigation in the fields of medicinal chemistry and drug discovery. The synthetic route proposed herein is based on well-established chemical principles and should be readily achievable. While specific biological data is currently lacking, the known activities of related benzodioxole and nitroaromatic compounds suggest that this molecule may possess valuable antimicrobial and anticancer properties.

Future research should focus on the following areas:

- **Definitive Synthesis and Characterization:** The synthesis of 5-methyl-6-nitro-1,3-benzodioxole should be performed and the compound fully characterized using modern analytical techniques (NMR, MS, IR, etc.).
- **Quantitative Biological Evaluation:** The compound should be screened against a panel of microbial strains and cancer cell lines to determine its Minimum Inhibitory Concentrations (MICs) and IC50 values, respectively.
- **Mechanism of Action Studies:** Should significant biological activity be observed, further studies should be conducted to elucidate the precise mechanism of action and identify the specific cellular targets and signaling pathways involved.

This technical guide serves as a foundational document to stimulate and guide future research into the properties and potential applications of 5-methyl-6-nitro-1,3-benzodioxole.

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